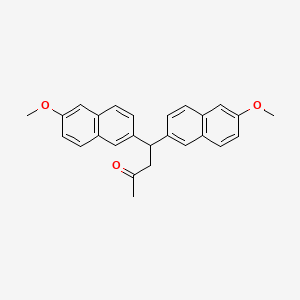![molecular formula C20H38BO2 B14262724 Bis{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}boranyl CAS No. 141334-24-9](/img/structure/B14262724.png)
Bis{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}boranyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}boranyl is an organoboron compound characterized by the presence of two cyclohexyl groups substituted with methyl and isopropyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}boranyl typically involves the reaction of boron-containing reagents with appropriately substituted cyclohexyl derivatives. One common method is the reaction of boron trihalides with 5-methyl-2-(propan-2-yl)cyclohexanol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the boron compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Bis{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}boranyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron center to different oxidation states.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the boron center under mild conditions.
Major Products Formed
Oxidation: Boronic acids and borate esters.
Reduction: Various boron hydrides.
Substitution: Substituted boron compounds with different functional groups.
Applications De Recherche Scientifique
Bis{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}boranyl has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its potential as a boron neutron capture therapy (BNCT) agent for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mécanisme D'action
The mechanism of action of Bis{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}boranyl involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with electron-rich centers, facilitating reactions such as cross-coupling and complex formation. In biological systems, the compound can interact with cellular components, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(cyclohexyl)boranyl
- Bis(phenyl)boranyl
- Bis(alkyl)boranyl
Uniqueness
Bis{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}boranyl is unique due to the presence of bulky cyclohexyl groups with methyl and isopropyl substitutions. This structural feature imparts steric hindrance, which can influence the reactivity and selectivity of the compound in various chemical reactions. Additionally, the compound’s ability to form stable complexes with a wide range of substrates makes it valuable in both research and industrial applications.
Propriétés
Numéro CAS |
141334-24-9 |
|---|---|
Formule moléculaire |
C20H38BO2 |
Poids moléculaire |
321.3 g/mol |
InChI |
InChI=1S/C20H38BO2/c1-13(2)17-9-7-15(5)11-19(17)22-21-23-20-12-16(6)8-10-18(20)14(3)4/h13-20H,7-12H2,1-6H3 |
Clé InChI |
WCLLCTLGCJAZOQ-UHFFFAOYSA-N |
SMILES canonique |
[B](OC1CC(CCC1C(C)C)C)OC2CC(CCC2C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


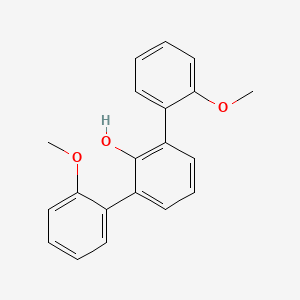

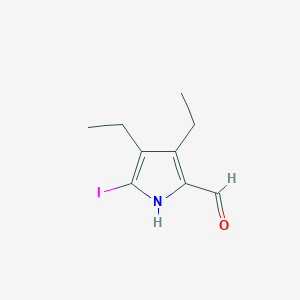

![N-[1,3-Dihydroxy-2-(hydroxymethyl)propan-2-YL]-2-heptylundecanamide](/img/structure/B14262667.png)
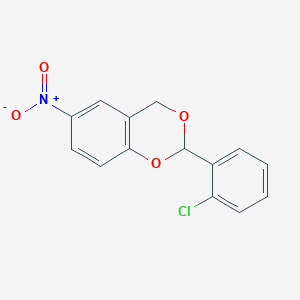
![Ethyl (2-oxonaphtho[1,2-b]furan-3(2H)-ylidene)acetate](/img/structure/B14262684.png)

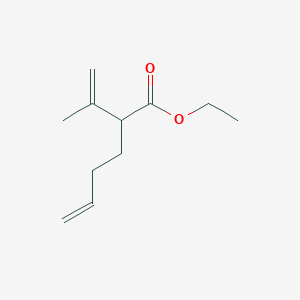
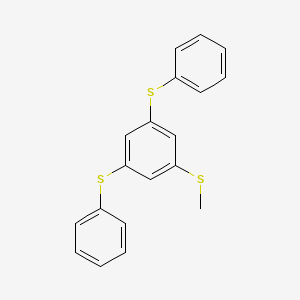
![Phosphonic acid, [(4-nitrophenyl)(phenylamino)methyl]-, dimethyl ester](/img/structure/B14262729.png)

